Sodium 2,6-dibromo-4-methylbenzene-1-sulfinate
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Overview
Description
Sodium 2,6-dibromo-4-methylbenzene-1-sulfinate is an organosulfur compound with the molecular formula C₇H₅Br₂NaO₂S. It is primarily used in research and industrial applications due to its unique chemical properties. The compound is characterized by the presence of two bromine atoms, a methyl group, and a sulfonate group attached to a benzene ring, making it a versatile reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2,6-dibromo-4-methylbenzene-1-sulfinate typically involves the sulfonation of 2,6-dibromo-4-methylbenzene. This process can be achieved through the reaction of 2,6-dibromo-4-methylbenzene with sodium sulfite under controlled conditions. The reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete sulfonation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is then purified through crystallization or other suitable methods to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: Sodium 2,6-dibromo-4-methylbenzene-1-sulfinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or sulfide group.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfonic acids or sulfoxides.
Reduction: Sulfinates or sulfides.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Sodium 2,6-dibromo-4-methylbenzene-1-sulfinate has a wide range of applications in scientific research, including:
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways involving sulfur-containing compounds.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers due to its reactivity and stability.
Mechanism of Action
The mechanism of action of Sodium 2,6-dibromo-4-methylbenzene-1-sulfinate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfonate group can participate in nucleophilic substitution reactions, while the bromine atoms can undergo electrophilic substitution. These properties make it a valuable reagent in synthetic chemistry, allowing for the formation of diverse chemical products.
Comparison with Similar Compounds
- Sodium 2,4-dibromo-6-methylbenzene-1-sulfinate
- Sodium 2,6-dichloro-4-methylbenzene-1-sulfinate
- Sodium 2,6-dibromo-4-ethylbenzene-1-sulfinate
Comparison: Sodium 2,6-dibromo-4-methylbenzene-1-sulfinate is unique due to the specific positioning of the bromine atoms and the methyl group on the benzene ring. This unique structure imparts distinct reactivity and stability compared to similar compounds. For instance, the presence of bromine atoms makes it more reactive in substitution reactions compared to its chlorinated analogs. Additionally, the methyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions.
Properties
Molecular Formula |
C7H5Br2NaO2S |
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Molecular Weight |
335.98 g/mol |
IUPAC Name |
sodium;2,6-dibromo-4-methylbenzenesulfinate |
InChI |
InChI=1S/C7H6Br2O2S.Na/c1-4-2-5(8)7(12(10)11)6(9)3-4;/h2-3H,1H3,(H,10,11);/q;+1/p-1 |
InChI Key |
BGDUEHYKRWNELR-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)S(=O)[O-])Br.[Na+] |
Origin of Product |
United States |
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